molecular formula C26H27BrN2O2 B5072625 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE

1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE

Cat. No.: B5072625
M. Wt: 479.4 g/mol
InChI Key: XMQKZEUJKAKXHS-UHFFFAOYSA-N
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Description

1-[4-(5-Bromo-2-methoxybenzyl)piperazino]-2,2-diphenyl-1-ethanone is a piperazine-derived compound featuring a 5-bromo-2-methoxybenzyl substituent on the piperazine ring and a diphenylethanone moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~4.5) and a molecular weight of approximately 463 g/mol. The diphenylethanone group introduces steric bulk, which may affect binding kinetics and metabolic stability.

Properties

IUPAC Name

1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN2O2/c1-31-24-13-12-23(27)18-22(24)19-28-14-16-29(17-15-28)26(30)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,25H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQKZEUJKAKXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common method includes the following steps:

    Preparation of 5-bromo-2-methoxybenzyl chloride: This can be achieved by reacting 5-bromo-2-methoxybenzyl alcohol with thionyl chloride.

    Formation of the piperazine intermediate: The 5-bromo-2-methoxybenzyl chloride is then reacted with piperazine to form the substituted piperazine intermediate.

    Coupling with diphenylethanone: The final step involves coupling the substituted piperazine intermediate with diphenylethanone under appropriate conditions, such as using a base like potassium carbonate in a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 5-bromo-2-methoxybenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and protein synthesis.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical probes for research.

Mechanism of Action

Comparison with Similar Compounds

Structural Analog 1: 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine

Key Differences :

  • Substituents : Fluorine replaces the methoxy group at the 2-position of the benzyl ring, and a methyl group is present on the piperazine.
  • Molecular Weight : 301.16 g/mol (vs. 463 g/mol for the target compound).
  • Pharmacological Implications : The methyl group on piperazine may reduce conformational flexibility, affecting receptor binding.

Table 1: Physicochemical Comparison

Property Target Compound 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine
Molecular Weight (g/mol) ~463 301.16
Halogen Substituent Bromine (5-position) Bromine (5-position), Fluorine (2-position)
Piperazine Modification 5-Bromo-2-methoxybenzyl 4-Methyl
Predicted logP ~4.5 ~3.8

Structural Analog 2: (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one

Key Differences :

  • Core Structure: A propenone group replaces diphenylethanone, introducing a conjugated double bond.
  • Substituents : The 1,3-benzodioxole group replaces the bromo-methoxybenzyl group.
  • Molecular Weight : 456.5 g/mol (slightly lower than the target compound).

Table 2: Functional Group Impact

Feature Target Compound (E)-1-[4-(Benzodioxolylmethyl)piperazino]-propenone
Ketone Type Diphenylethanone Propenone
Aromatic Substituent Bromo-methoxybenzyl 1,3-Benzodioxole
Hydrogen Bond Acceptors 4 (O, N) 5 (O, N)
Metabolic Stability Moderate (bromine inertness) Lower (benzodioxole susceptibility to CYP450)

Structural Analog 3: 1-(4-([(4-Methoxybenzoyl)oxy]imino)-2,2,6,6-tetramethylpiperidino)-1-ethanone

Key Differences :

  • Heterocycle : Tetramethylpiperidine replaces piperazine, reducing basicity.
  • Functional Groups: An oxyimino-linked 4-methoxybenzoyl group is present.

Table 3: Steric and Electronic Comparison

Property Target Compound Tetramethylpiperidine Derivative
Heterocycle Piperazine (flexible) Tetramethylpiperidine (rigid)
Substituent Bulk Moderate (diphenylethanone) High (tetramethyl groups)
Electron-Donating Groups Methoxy (benzyl) Methoxy (benzoyl)
Solubility Low (logP ~4.5) Very low (logP >5)

Biological Activity

1-[4-(5-Bromo-2-methoxybenzyl)Piperazino]-2,2-diphenyl-1-ethanone is a synthetic organic compound notable for its complex structure and potential pharmacological applications. This compound features a piperazine ring, aromatic groups, and an ethanone moiety, which may contribute to its biological activity. The exploration of its biological properties is crucial for understanding its potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is C21H25BrN2O3, with a molecular weight of approximately 449.3 g/mol. The structure includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Bromo and methoxy substituents : These halogenated and methoxy groups can significantly influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with piperazine structures often exhibit significant biological activities, including:

  • Antitumor Activity : Potential inhibition of tumor growth through interaction with specific receptors.
  • Neurotransmitter Modulation : Possible effects on neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Antimicrobial Properties : Some derivatives have shown antibacterial and antifungal activities.

The mechanism of action of 1-[4-(5-Bromo-2-methoxybenzyl)Piperazino]-2,2-diphenyl-1-ethanone involves its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in cancer progression or microbial growth.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against lung, breast, colon, and prostate cancer cells. The results indicated:

  • IC50 Values : Specific concentrations at which the compound inhibits cell growth by 50% were found to be in the low micromolar range for several tumor types.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of derivatives of this compound have shown promising results against both bacterial and fungal strains. The presence of bromine is believed to enhance these properties due to its electron-withdrawing effects, which can increase the reactivity of the molecule.

Case Studies

Several studies have focused on related compounds and their biological activities:

  • Study on Piperazine Derivatives : Research highlighted that piperazine derivatives with halogen substitutions demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts .
  • VEGFR-2 Inhibition : Compounds structurally similar to 1-[4-(5-Bromo-2-methoxybenzyl)Piperazino]-2,2-diphenyl-1-ethanone have been shown to inhibit VEGFR-2, a critical receptor involved in angiogenesis . This suggests potential applications in cancer therapy by disrupting the blood supply to tumors.

Comparative Analysis

A comparative analysis of similar compounds reveals unique attributes that may enhance the biological activity of 1-[4-(5-Bromo-2-methoxybenzyl)Piperazino]-2,2-diphenyl-1-ethanone:

Compound NameStructural FeaturesUnique Attributes
1-(4-Methylbenzyl)piperazineLacks methoxyphenoxy groupSimpler structure, less diverse reactivity
4-(Bromobenzyl)piperazineSimilar piperazine coreDifferent halogen substitution affecting reactivity
2-(4-Methoxyphenoxy)ethanolLacks piperazine moietyLess complex, limited biological activity

The structural complexity allows for greater interaction potential with biological targets, making it a valuable candidate for further research and development.

Q & A

Q. What in vitro models best predict the compound’s in vivo neuropharmacological effects?

  • Methodological Answer : Primary neuronal cultures (rat cortical neurons) assess neuroprotection against glutamate excitotoxicity. Zebrafish (Danio rerio) behavioral assays (e.g., locomotor activity in a light/dark test) provide translational insights .

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